molecular formula C17H20N2O4 B2986428 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1705984-22-0

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2986428
CAS No.: 1705984-22-0
M. Wt: 316.357
InChI Key: GQEDBRCXOJJGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reactants: 2-methoxyphenyl ethyl halide.
  • Conditions: Nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
  • Reaction: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
  • Formation of the Carboxamide Group

    • Reactants: Carboxylic acid derivative (e.g., acyl chloride) and an amine.
    • Conditions: Basic medium, typically using triethylamine or pyridine.
    • Reaction: The carboxylic acid derivative reacts with the amine to form the carboxamide group.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as crystallization or chromatography.

    Scientific Research Applications

    Chemistry

    In chemistry, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology

    Biologically, this compound may exhibit activity as a calcium channel blocker due to its dihydropyridine core. This makes it a potential candidate for the development of new drugs targeting cardiovascular diseases.

    Medicine

    In medicine, the compound’s potential as a calcium channel blocker could be explored for the treatment of hypertension and other cardiovascular conditions. Additionally, its methoxyphenyl group may impart anti-inflammatory or analgesic properties.

    Industry

    Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Future Directions

    The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are as follows:

    • Formation of the Dihydropyridine Core

      • Reactants: Aldehyde, β-keto ester, ammonia or primary amine.
      • Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
      • Reaction: The reactants undergo a cyclization reaction to form the dihydropyridine ring.

    Chemical Reactions Analysis

    Types of Reactions

    N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    • Oxidation

      • Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
      • Conditions: Typically performed in an acidic or neutral medium.
      • Products: Oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives.
    • Reduction

      • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
      • Conditions: Typically performed in an inert atmosphere.
      • Products: Reduction can lead to the formation of tetrahydropyridine derivatives.
    • Substitution

      • Reagents: Various nucleophiles or electrophiles.
      • Conditions: Depending on the nature of the substituent, reactions can be performed under basic or acidic conditions.
      • Products: Substitution reactions can introduce new functional groups into the molecule.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Sodium borohydride in methanol.

      Substitution: Sodium hydride in dimethylformamide (DMF).

    Mechanism of Action

    The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves its interaction with calcium channels. The dihydropyridine core can bind to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The methoxy groups may enhance its binding affinity and selectivity for these channels.

    Comparison with Similar Compounds

    Similar Compounds

      Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

      Amlodipine: Another calcium channel blocker with a dihydropyridine structure, used to treat hypertension and angina.

      Felodipine: Similar in structure and function, used for the treatment of high blood pressure.

    Uniqueness

    N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which may enhance its pharmacokinetic properties and binding affinity compared to other dihydropyridine derivatives. This structural modification could potentially lead to improved efficacy and reduced side effects.

    Properties

    IUPAC Name

    N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H20N2O4/c1-19-10-6-8-13(17(19)21)16(20)18-11-15(23-3)12-7-4-5-9-14(12)22-2/h4-10,15H,11H2,1-3H3,(H,18,20)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GQEDBRCXOJJGBV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2OC)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20N2O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    316.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.